

Solid-phase extraction method for 1-(4-Chlorophenyl)propan-1-amine

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)propan-1-amine

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This document provides a detailed methodology for the solid-phase extraction (SPE) of **1-(4-Chlorophenyl)propan-1-amine** from a liquid matrix, such as urine or plasma. The protocol is designed to ensure high recovery and sample purity, making it suitable for downstream analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

1-(4-Chlorophenyl)propan-1-amine is a primary amine and an arylalkylamine, structurally related to amphetamine-type stimulants. Solid-phase extraction is a widely used sample preparation technique that allows for the concentration and purification of analytes from complex matrices.^{[1][2]} This is achieved by partitioning the analyte between a solid sorbent and the liquid sample.^[1] For amine compounds like **1-(4-Chlorophenyl)propan-1-amine**, a mixed-mode SPE sorbent, which combines reversed-phase and ion-exchange retention mechanisms, is often employed to achieve optimal selectivity and recovery.^[3] This application note details a robust SPE protocol for the efficient extraction of **1-(4-Chlorophenyl)propan-1-amine**.

Data Presentation

While specific recovery data for **1-(4-Chlorophenyl)propan-1-amine** is not readily available in the provided search results, the following table summarizes typical performance data for the SPE of analogous amphetamine-type compounds using mixed-mode SPE cartridges. This data can be considered representative of the expected performance for **1-(4-Chlorophenyl)propan-1-amine** under the described protocol.

| Analyte (Analog) | Matrix | SPE Sorbent | Recovery (%) | Limit of Detection (LOD) | Analytical Method |
|------------------|--------|-------------------------------|--------------------|--------------------------|-------------------|
| Amphetamine | Urine | Molecularly Imprinted Polymer | High (qualitative) | 15 pg/mL | LC-MS/MS |
| Amphetamine | Hair | HybridSPE | 83.4 - 96.8 | 0.016 ng/mg | GC-MS[4] |
| Methamphetamine | Hair | HybridSPE | 83.4 - 96.8 | 0.031 ng/mg | GC-MS[4] |
| Various Drugs | Urine | SPEC.PLUS. C18AR/MP3 | 75 - 100 | Not Specified | GC-FID[5] |

Experimental Protocol

This protocol is based on established methods for the solid-phase extraction of amphetamine and its analogs.[3][6]

Materials:

- SPE Cartridge: Mixed-mode cation exchange and reversed-phase sorbent (e.g., Clean Screen® DAU or similar).
- Sample: Liquid matrix (e.g., urine, plasma) containing **1-(4-Chlorophenyl)propan-1-amine**.
- Reagents:
 - Methanol (HPLC grade)
 - Deionized Water

- 100 mM Phosphate Buffer (pH 6.0)
- 0.1 M Hydrochloric Acid
- Elution Solvent: Ethyl acetate/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v)
- Equipment:
 - SPE Vacuum Manifold
 - Vortex Mixer
 - Centrifuge
 - Nitrogen Evaporator

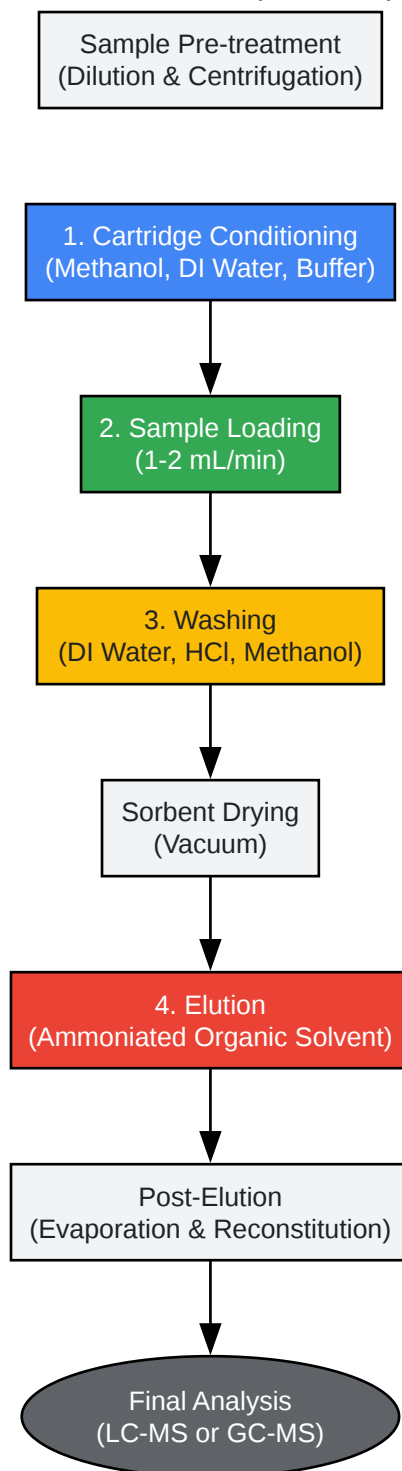
Methodology:

- Sample Pre-treatment:
 - For urine or plasma samples, dilute the sample 1:1 (v/v) with 100 mM phosphate buffer (pH 6.0).[\[3\]](#)
 - Vortex the sample thoroughly.
 - Centrifuge to pellet any particulates.
- SPE Cartridge Conditioning:
 - Pass 3 mL of methanol through the SPE cartridge.[\[3\]](#)
 - Pass 3 mL of deionized water through the cartridge.
 - Finally, pass 3 mL of 100 mM phosphate buffer (pH 6.0) through the cartridge.[\[3\]](#) Do not allow the sorbent to go dry after this step.[\[2\]](#)
- Sample Loading:

- Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate of 1-2 mL/minute.[3]
- Washing:
 - Wash the cartridge with 3 mL of deionized water.
 - Wash the cartridge with 3 mL of 0.1 M HCl.[3]
 - Wash the cartridge with 3 mL of methanol.[3]
 - Dry the sorbent completely under vacuum for 5-10 minutes.
- Elution:
 - Elute the analyte by passing 3 mL of the elution solvent (ethyl acetate/isopropanol/ammonium hydroxide, 78:20:2) through the cartridge.[3]
 - Collect the eluate in a clean collection tube.
- Post-Elution Processing:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
 - Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS analysis) for final analysis.

Visualization of the Experimental Workflow

Solid-Phase Extraction Workflow for 1-(4-Chlorophenyl)propan-1-amine

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Caption: A flowchart illustrating the key steps of the solid-phase extraction protocol.

This detailed protocol provides a robust starting point for the extraction and purification of **1-(4-Chlorophenyl)propan-1-amine**. For optimal results, method validation and optimization may be required depending on the specific sample matrix and analytical instrumentation used.

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